4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15966369
InChI: InChI=1S/C7H6BrN3/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11)
SMILES:
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol

4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC15966369

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine -

Specification

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
IUPAC Name 4-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C7H6BrN3/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11)
Standard InChI Key JAIRMPKSDIEHKA-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(N1)N=CN=C2Br

Introduction

Synthetic Methodologies

Halogenation Strategies

Bromination typically employs N-bromosuccinimide (NBS) under controlled conditions. For example, bromination of 6-methyl-7H-pyrrolo[2,3-d]pyrimidine at position 4 proceeds via radical or electrophilic mechanisms, often using Lewis acids like FeCl₃ to direct regioselectivity.

Palladium-Catalyzed Cross-Couplings

The bromine substituent enables Suzuki-Miyaura and Buchwald-Hartwig couplings. Source details a Cu-catalyzed route for analogous pyrrolopyrimidines, where 5-bromo-2,4-dichloropyrimidine undergoes sequential amination and cyclization to form the core structure.

Representative Synthesis Pathway:

  • Starting Material: 5-Bromo-2,4-dichloropyrimidine.

  • Amination: Reaction with cyclopentylamine to introduce the N7 substituent .

  • Cyclization: Cu-catalyzed coupling with methylacetylene to form the pyrrole ring .

  • Purification: Chromatography or recrystallization yields the final product.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight~212.05 g/mol
SolubilityLimited in water; soluble in DMSO, DMF
StabilityStable under inert conditions
Melting PointNot reported; analogs: 180–220°C

The bromine atom increases molecular polarity, enhancing reactivity in polar solvents. Stability studies suggest degradation under strong acidic or basic conditions, necessitating careful handling .

Biological Activities and Mechanisms

Antiviral Activity

Preliminary data suggest interference with viral replication machinery, potentially through inhibition of RNA-dependent RNA polymerases. Further validation is required.

Applications in Drug Discovery

Kinase Inhibitor Development

The compound serves as a precursor for multi-targeted kinase inhibitors. Modifications at C4 (e.g., aryl substitutions) enhance binding affinity to ATP pockets .

Structure-Activity Relationship (SAR) Insights

  • C4 Bromine: Critical for halogen bonding with kinase hinge regions .

  • C6 Methyl: Reduces off-target effects by limiting conformational flexibility .

Table 1: Comparative Bioactivity of Pyrrolopyrimidine Analogs

CompoundTarget KinaseIC₅₀ (nM)Source
4-Bromo-6-methyl-7H...EGFR68
5-Bromo-7H...VEGFR2112
SunitinibMulti-kinase261

Future Directions

  • Optimization of Pharmacokinetics: Prodrug strategies to improve oral bioavailability.

  • Targeted Delivery Systems: Nanoparticle encapsulation to enhance tumor selectivity .

  • Exploration of New Indications: Neurodegenerative diseases, given kinase involvement in tau phosphorylation.

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